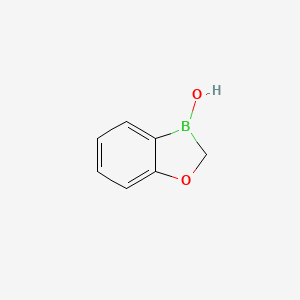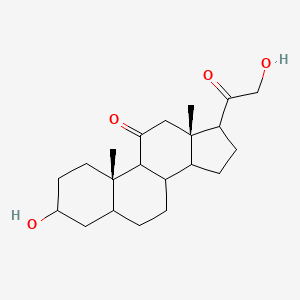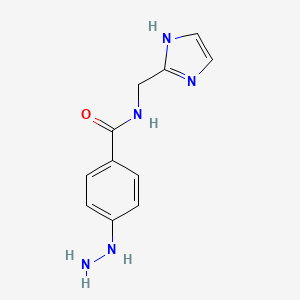![molecular formula C28H31NO5 B14794163 [5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)
[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[45]decan-7-yl)prop-2-enoate is a complex organic compound that features multiple functional groups, including a ketone, an aniline derivative, and a spirocyclic acetal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate can be approached through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the pent-3-en-2-one backbone: This can be achieved through an aldol condensation reaction between acetone and an appropriate aldehyde.
Introduction of the N-phenylanilino group: This step involves the nucleophilic substitution of aniline on the pent-3-en-2-one backbone.
Formation of the spirocyclic acetal: This can be synthesized by reacting a diol with an appropriate ketone or aldehyde under acidic conditions to form the spirocyclic structure.
Esterification: The final step involves the esterification of the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The ketone group can also be reduced to form an alcohol.
Substitution: The aniline derivative can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Hydrolysis: Aqueous acid (HCl) or base (NaOH).
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted aniline derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic acetal and aniline derivative groups could play a role in these interactions.
Comparison with Similar Compounds
Similar Compounds
[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate: Unique due to its combination of functional groups.
Spirocyclic Acetals: Known for their stability and use in various chemical applications.
Aniline Derivatives: Widely used in the synthesis of dyes, drugs, and polymers.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic acetal with an aniline derivative, providing a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C28H31NO5 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate |
InChI |
InChI=1S/C28H31NO5/c1-22(34-27(31)17-15-23-9-8-18-28(21-23)32-19-20-33-28)14-16-26(30)29(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-7,10-17,22-23H,8-9,18-21H2,1H3 |
InChI Key |
HBKYJGUQYFPYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C=CC3CCCC4(C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14794090.png)

![3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B14794097.png)
![N-(2-(tert-Butyl)-1H-benzo[d]imidazol-6-yl)-2-(2,3-dimethoxyphenyl)thiazole-4-carboxamide](/img/structure/B14794099.png)
![methyl 5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B14794118.png)
![ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B14794126.png)
![(2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol](/img/structure/B14794130.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid](/img/structure/B14794139.png)
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid](/img/structure/B14794142.png)
![(8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione](/img/structure/B14794147.png)

![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)

